NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
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Overview
Description
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT: is a compound known for its role as a topoisomerase I inhibitor. This compound can be delivered to cells through conjugated antibody targeting and exhibits significant activity in both in vivo and in vitro settings . It is primarily used in scientific research, particularly in the fields of cancer treatment and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. This core is then functionalized with various groups to achieve the final compound. Specific details on the reaction conditions and reagents used are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its topoisomerase I inhibitory activity.
Industry: Utilized in the development of new drugs and therapeutic compounds .
Mechanism of Action
The mechanism of action of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves the inhibition of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
- Thalidomide-benzylamine-Py-NH2
- Pomalidomide-C2-amide-C5-azide
- Pomalidomide-C4-NH2 hydrochloride
- VH032-C2-NH-Boc
- Thalidomide-NH-CH2-COOH
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride .
Uniqueness: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT stands out due to its unique bicyclo[1.1.1]pentane core, which provides structural stability and enhances its ability to inhibit topoisomerase I. Additionally, its ability to be delivered through conjugated antibody targeting makes it highly effective in targeted cancer therapy .
Properties
Molecular Formula |
C26H23N3O6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C26H23N3O6/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21/h3-5,32H,2,6-11,27H2,1H3/t24?,25?,26-/m0/s1 |
InChI Key |
JMAYYZUPPRJUBV-WNMGUVTHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
Origin of Product |
United States |
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